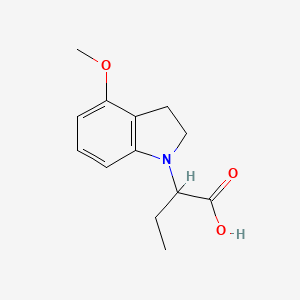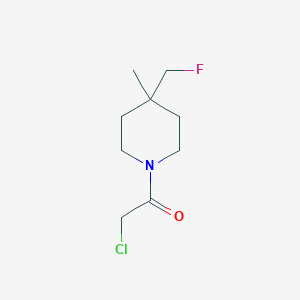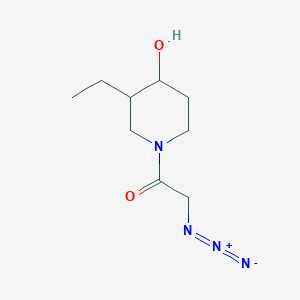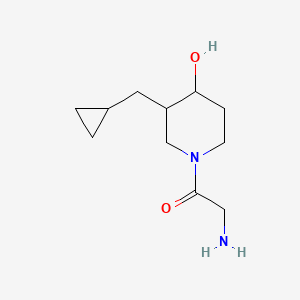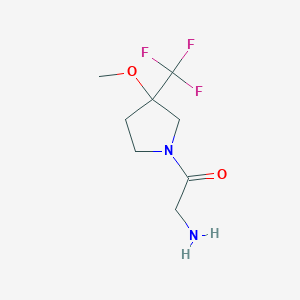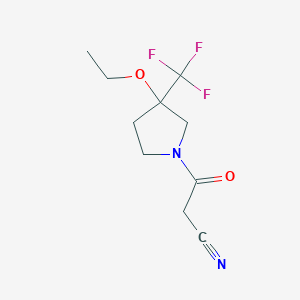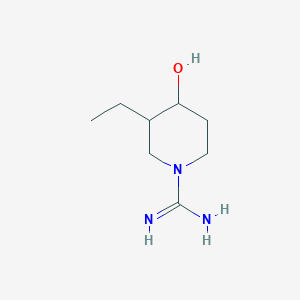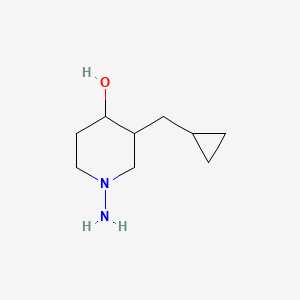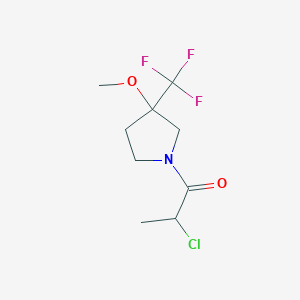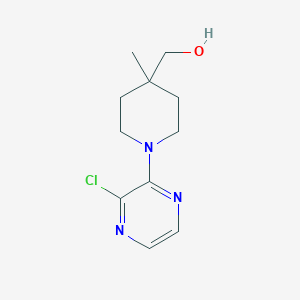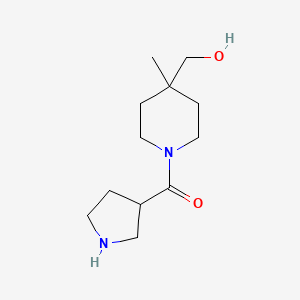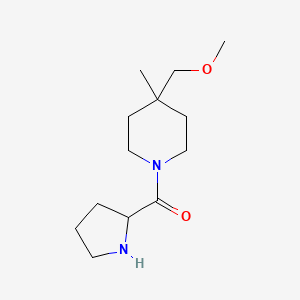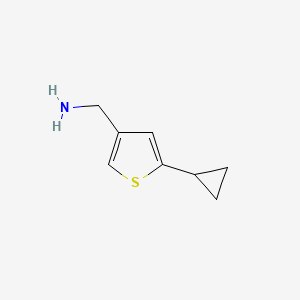
(5-Ciclopropiltiofen-3-il)metanamina
Descripción general
Descripción
(5-Cyclopropylthiophen-3-yl)methanamine is an organic compound that features a thiophene ring substituted with a cyclopropyl group at the 5-position and a methanamine group at the 3-position
Aplicaciones Científicas De Investigación
(5-Cyclopropylthiophen-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylthiophen-3-yl)methanamine typically involves the formation of the thiophene ring followed by the introduction of the cyclopropyl and methanamine groups. One common method involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction uses palladium (II) acetate and SPhos as catalysts to couple a cyclopropyl-substituted boronic acid with a thiophene derivative . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of (5-Cyclopropylthiophen-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the Suzuki–Miyaura cross-coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropylthiophen-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropylthiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog without the cyclopropyl and methanamine groups.
Cyclopropylamine: Contains the cyclopropyl and amine groups but lacks the thiophene ring.
Methanamine: A simple amine without the thiophene and cyclopropyl groups.
Uniqueness
(5-Cyclopropylthiophen-3-yl)methanamine is unique due to the combination of the thiophene ring, cyclopropyl group, and methanamine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in materials science, while the cyclopropyl and methanamine groups contribute to its biological activity .
Propiedades
IUPAC Name |
(5-cyclopropylthiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUNOCMJIGWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


